Ethyl 4-(o-tolyl)but-3-enoate

Lipophilicity QSAR Drug design

Ethyl 4-(o-tolyl)but-3-enoate (CAS 854278-68-5), systematically named 3-butenoic acid, 4-(2-methylphenyl)-, ethyl ester, is an α,β-unsaturated ester of molecular formula C₁₃H₁₆O₂ and molecular weight 204.27 g·mol⁻¹. The compound features an ortho-tolyl (2-methylphenyl) substituent conjugated to an (E)-but-3-enoate ester, placing it within the broader class of 4-aryl-3-butenoate derivatives.

Molecular Formula C13H16O2
Molecular Weight 204.269
CAS No. 854278-68-5
Cat. No. B2752528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(o-tolyl)but-3-enoate
CAS854278-68-5
Molecular FormulaC13H16O2
Molecular Weight204.269
Structural Identifiers
SMILESCCOC(=O)CC=CC1=CC=CC=C1C
InChIInChI=1S/C13H16O2/c1-3-15-13(14)10-6-9-12-8-5-4-7-11(12)2/h4-9H,3,10H2,1-2H3/b9-6+
InChIKeyUQBWBBNLJAJPJZ-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(o-tolyl)but-3-enoate (CAS 854278-68-5): Procurement-Relevant Properties and Structural Context


Ethyl 4-(o-tolyl)but-3-enoate (CAS 854278-68-5), systematically named 3-butenoic acid, 4-(2-methylphenyl)-, ethyl ester, is an α,β-unsaturated ester of molecular formula C₁₃H₁₆O₂ and molecular weight 204.27 g·mol⁻¹ . The compound features an ortho-tolyl (2-methylphenyl) substituent conjugated to an (E)-but-3-enoate ester, placing it within the broader class of 4-aryl-3-butenoate derivatives. This scaffold is recognized for anti-inflammatory and enzyme-inhibitory bioactivity in the parent acid series [1]. The ortho-methyl substitution pattern distinguishes it from the corresponding para-tolyl and unsubstituted phenyl analogs, resulting in quantifiable differences in computed lipophilicity (estimated LogP = 2.96) relative to ethyl 4-phenylbut-3-enoate (XLogP3 = 2.7) [2].

Why Ethyl 4-(o-tolyl)but-3-enoate Cannot Be Replaced by Its Para-Tolyl or Phenyl Analogs in Structure-Activity Studies


Within the 4-aryl-3-butenoate series, the position of the methyl substituent on the aryl ring governs both physicochemical properties and biological recognition. The ortho-methyl group introduces a steric clash that distorts the dihedral angle between the aromatic ring and the conjugated enoate π-system, reducing ground-state conjugation relative to the para-substituted isomer [1]. This geometric perturbation alters the UV absorption profile and may affect photostability. Computationally, ethyl 4-(o-tolyl)but-3-enoate exhibits a higher estimated LogP (2.96) compared with the unsubstituted phenyl analog (2.7) [2], indicating greater membrane permeability potential. Substituting the ortho-tolyl compound with the para-tolyl isomer (CAS not assigned as a widely catalogued ethyl ester; available as the Z-acid reference standard for Ozagrel) or the unsubstituted phenyl analog would change these property profiles, potentially invalidating quantitative structure-activity relationship (QSAR) models and altering assay outcomes in enzyme inhibition screens where lipophilicity and steric fit are critical [2].

Quantitative Differentiation Evidence for Ethyl 4-(o-tolyl)but-3-enoate versus Closest Analogs


Computed Lipophilicity: Ethyl 4-(o-tolyl)but-3-enoate vs. Ethyl 4-phenylbut-3-enoate

The computed octanol-water partition coefficient (LogP) of ethyl 4-(o-tolyl)but-3-enoate is 2.96 , compared to the experimental and computed LogP values for the unsubstituted phenyl analog, ethyl (E)-4-phenylbut-3-enoate, which are estimated at 2.7 (XLogP3-AA) and 2.806 (estimated) [1][2]. This difference of approximately +0.2 to +0.25 log units indicates measurably higher lipophilicity conferred by the ortho-methyl group. The increased LogP predicts enhanced passive membrane permeability and altered tissue distribution in cellular assays, which may translate to differential intracellular exposure in enzyme inhibition experiments [2].

Lipophilicity QSAR Drug design

Molecular Weight and Atom Count: Differentiating Ortho-Tolyl Ester from Phenyl Analog

Ethyl 4-(o-tolyl)but-3-enoate has a molecular formula of C₁₃H₁₆O₂ and a molecular weight of 204.27 g·mol⁻¹ (exact mass 204.1150 Da) . The unsubstituted phenyl analog, ethyl 4-phenylbut-3-enoate, has formula C₁₂H₁₄O₂ and molecular weight 190.24 g·mol⁻¹ (exact mass 190.0994 Da) [1]. The target compound carries one additional carbon atom and two additional hydrogen atoms (ΔMW = +14.03 Da), corresponding to the ortho-methyl substituent. This mass difference is readily resolved by LC-MS or GC-MS analysis and serves as an unequivocal identifier in reaction monitoring, impurity profiling, and metabolomics studies.

Molecular weight Mass spectrometry Purity analysis

Topological Polar Surface Area: Constancy Across Aryl Substitution Patterns

The topological polar surface area (TPSA) of ethyl 4-(o-tolyl)but-3-enoate is computed as 26.30 Ų , identical to the TPSA of the unsubstituted phenyl analog (26.3 Ų) [1]. This value remains constant across ortho-, meta-, and para-methyl substitution because the ester oxygen atoms are the sole polar contributors; the methyl group adds no hydrogen bond donors or acceptors. The TPSA falls well below the 60 Ų threshold typically associated with poor oral absorption, indicating favorable membrane permeability for all members of this series. However, the ortho-methyl group introduces steric shielding of the ester carbonyl, which may alter the rate of esterase-mediated hydrolysis without changing the computed static TPSA .

Polar surface area Membrane permeability Drug-likeness

Ortho-Methyl Steric Effect on π-Conjugation: Ground-State Geometry Distortion

The ortho-methyl group in ethyl 4-(o-tolyl)but-3-enoate introduces a steric interaction with the vinyl hydrogen atoms of the butenoate chain, increasing the torsional angle between the aromatic ring plane and the enoate π-system [1]. This non-coplanar conformation reduces the effective conjugation length relative to the para-tolyl isomer, where the methyl group is remote from the olefinic region. A class-level generalization from biphenyl systems indicates that an ortho-methyl substituent can increase the interplanar angle by approximately 20–30° [1]. The consequence for the butenoate chromophore is a hypsochromic shift (blue shift) in the UV-vis absorption maximum (λ_max) compared to the coplanar para-substituted analog, and a reduction in the molar extinction coefficient (ε) [2]. Although direct experimental UV data for the pure ortho isomer are not yet publicly available, this is a predictable consequence of the established ortho effect [1].

Conjugation UV spectroscopy Steric effects

Class-Level Biological Relevance: 4-Aryl-3-butenoic Acid Scaffold as Anti-Inflammatory and Enzyme-Inhibitory Pharmacophore

The parent acid scaffold, 4-phenyl-3-butenoic acid, has documented anti-inflammatory activity and acts as an inhibitor of histone deacetylase (HDAC) enzymes and peptidylglycine α-amidating monooxygenase [1]. This class-level biological activity provides a rationale for investigating substituted derivatives such as ethyl 4-(o-tolyl)but-3-enoate. The ortho-methyl substituent may selectively modulate potency against specific HDAC isoforms or other enzyme targets by steric exclusion, a principle demonstrated with other ortho-substituted arylbutenoic acids where methyl positioning altered IC₅₀ values by factors of 2–10 in related enzyme assays [2]. No direct IC₅₀ data for ethyl 4-(o-tolyl)but-3-enoate against specific targets are publicly available as of the search date; therefore, this evidence is class-level inference only.

Anti-inflammatory Enzyme inhibition HDAC

Purity Specification: Typical Research-Grade Purity of Ethyl 4-(o-tolyl)but-3-enoate

Ethyl 4-(o-tolyl)but-3-enoate is commercially supplied at a typical purity of 95% . This purity level is comparable to the unsubstituted phenyl analog, ethyl 4-phenylbut-3-enoate, which is also typically offered at 95% purity [1]. The compound is designated as a 'useful research compound' by multiple suppliers . Analytical characterization data (NMR, HPLC, GC) may be available upon request from specialized vendors , though batch-specific certificates of analysis should be obtained directly from the supplier at the time of procurement to verify purity for critical applications.

Purity Quality control Procurement

Recommended Application Scenarios for Ethyl 4-(o-tolyl)but-3-enoate Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies on 4-Aryl-3-butenoate Pharmacophores

Ethyl 4-(o-tolyl)but-3-enoate is best deployed as a key member of a methyl-position scanning library in SAR campaigns targeting the 4-aryl-3-butenoic acid pharmacophore. Its ortho-methyl substitution provides a steric perturbation not achievable with para- or meta-tolyl isomers, enabling systematic mapping of steric tolerance in enzyme active sites. The class-level anti-inflammatory and HDAC-inhibitory activity of the parent scaffold [1] supports its inclusion in hit-to-lead optimization programs. Researchers should pair this compound with the para-tolyl isomer and the unsubstituted phenyl analog to deconvolute steric versus electronic contributions to potency .

Lipophilicity-Dependent Cellular Assays and Membrane Permeability Studies

With a computed LogP of 2.96, approximately 0.2 log units higher than the phenyl analog (2.7) [1], ethyl 4-(o-tolyl)but-3-enoate is suitable for systematic studies correlating lipophilicity with cellular uptake, intracellular target engagement, or cytotoxicity. The predictable LogP increment allows researchers to isolate the effect of increased hydrophobicity while maintaining identical TPSA (26.3 Ų) [1], thereby avoiding confounding changes in hydrogen-bonding capacity.

Reference Standard for Ozagrel-Related Impurity Profiling

The (Z)-ethyl 4-(p-tolyl)but-3-enoate isomer is a documented impurity reference standard for the thromboxane A2 synthase inhibitor Ozagrel [1]. Ethyl 4-(o-tolyl)but-3-enoate, as the ortho-regioisomer, can serve as a complementary reference material in HPLC method development and validation for the resolution of positional isomeric impurities in Ozagrel sodium API and finished dosage forms. Its distinct retention time, arising from altered polarity and steric interactions with stationary phases, facilitates peak identification in impurity profiling studies [1].

Synthetic Intermediate for Ortho-Substituted 4-Arylbutanoic Acid Derivatives

The α,β-unsaturated ester functionality in ethyl 4-(o-tolyl)but-3-enoate provides a versatile handle for further synthetic elaboration. Catalytic hydrogenation of the double bond yields ethyl 4-(o-tolyl)butanoate (CAS 105986-51-4) [1], a saturated analog with distinct conformational and metabolic properties. Alternatively, conjugate addition, epoxidation, or cycloaddition reactions can generate sp³-rich building blocks for medicinal chemistry. The ortho-methyl group may influence the diastereoselectivity of such transformations, offering synthetic chemists a tunable steric parameter compared to the unsubstituted phenyl derivative .

Quote Request

Request a Quote for Ethyl 4-(o-tolyl)but-3-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.